N-(5-Aminopentyl)maleimide hydrochloride salt
Description
Properties
IUPAC Name |
1-(5-aminopentyl)pyrrole-2,5-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2.ClH/c10-6-2-1-3-7-11-8(12)4-5-9(11)13;/h4-5H,1-3,6-7,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKRSYXWTVSTKLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCCCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60633313 | |
| Record name | 1-(5-Aminopentyl)-1H-pyrrole-2,5-dione--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60633313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
510709-83-8 | |
| Record name | 1-(5-Aminopentyl)-1H-pyrrole-2,5-dione--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60633313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(5-aminopentyl)-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Two-Step Synthesis from Maleic Anhydride
The most widely employed route involves:
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Amidation of Maleic Anhydride : Reacting maleic anhydride with 5-aminopentylamine in anhydrous tetrahydrofuran (THF) at 0–5°C for 2 hours to form the maleamic acid intermediate.
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Cyclization to Maleimide : Treating the intermediate with acetic anhydride and sodium acetate at 80°C for 4 hours to induce ring closure.
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Hydrochloride Salt Formation : Precipitating the product by adding concentrated HCl to the reaction mixture, followed by recrystallization from ethanol/water.
Key Parameters :
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Stoichiometric ratio of 5-aminopentylamine to maleic anhydride: 1.1:1 (prevents di-substitution).
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Cyclization yield: 78–85% under optimized conditions.
Single-Pot Microwave-Assisted Synthesis
Recent advances utilize microwave irradiation to accelerate the reaction:
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Conditions : 120°C, 15 minutes in acetonitrile with 1.2 equivalents of triethylamine.
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Advantages :
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95% conversion efficiency.
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Reduced hydrolysis of maleimide moiety due to shorter reaction time.
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Reaction Optimization and Critical Parameters
Solvent Systems
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Tetrahydrofuran | 0 → 80 | 6 | 78 |
| Dichloromethane | 25 | 8 | 65 |
| Acetonitrile | 120 (microwave) | 0.25 | 95 |
Observations :
-
Polar aprotic solvents (e.g., THF) enhance cyclization kinetics.
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Microwave irradiation in acetonitrile minimizes side reactions.
Acid Catalysts in Cyclization
| Catalyst | Concentration (mol%) | Yield (%) | Purity (%) |
|---|---|---|---|
| Sodium Acetate | 5 | 82 | 98 |
| p-Toluenesulfonic Acid | 3 | 88 | 97 |
| HCl (gas) | 2 | 75 | 95 |
Trade-offs :
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Bronsted acids (e.g., p-toluenesulfonic acid) improve reaction rates but may protonate the amine, requiring careful pH control.
Purification and Isolation Techniques
Recrystallization Protocols
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Solvent Pair : Ethanol/water (70:30 v/v) at −20°C.
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Purity : >99% after two recrystallizations.
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Yield Loss : 10–15% per cycle.
Chromatographic Methods
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Normal-Phase HPLC :
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Column: Silica gel (5 µm, 250 × 4.6 mm).
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Mobile Phase: Hexane/ethyl acetate (3:1) + 0.1% trifluoroacetic acid.
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Retention Time: 8.2 minutes.
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Ion-Exchange Chromatography : Removes unreacted 5-aminopentylamine (purity >99.5%).
Industrial-Scale Production
Continuous Flow Reactor Design
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Reactor Type : Tubular (stainless steel, 10 L volume).
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Parameters :
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Flow Rate: 2 L/h.
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Temperature Gradient: 0°C (amidation) → 80°C (cyclization).
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Output : 12 kg/day with 88% yield.
Waste Management Strategies
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By-Product Recycling : Acetic anhydride is distilled and reused (90% recovery).
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Effluent Treatment : Neutralization with Ca(OH)₂ precipitates maleic acid derivatives.
Characterization and Quality Control
Spectroscopic Analysis
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¹H NMR (DMSO-d₆) :
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δ 6.72 (s, 2H, maleimide vinyl).
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δ 3.25 (t, 2H, CH₂-NH₂).
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δ 1.45 (m, 6H, pentyl chain).
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FT-IR :
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1705 cm⁻¹ (C=O stretch, maleimide).
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1640 cm⁻¹ (N-H bend, amine hydrochloride).
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Purity Assessment
| Method | Limit of Detection (ppm) | Impurities Identified |
|---|---|---|
| HPLC-UV (220 nm) | 50 | Unreacted maleic anhydride |
| Ion Chromatography | 10 | Chloride counterion |
Comparative Analysis of Synthesis Strategies
Cost-Benefit Evaluation
| Method | Capital Cost ($) | Operational Cost ($/kg) | Environmental Impact |
|---|---|---|---|
| Conventional Batch | 50,000 | 120 | High (solvent waste) |
| Microwave-Assisted | 100,000 | 90 | Moderate |
| Continuous Flow | 200,000 | 75 | Low |
Recommendation : Continuous flow synthesis is optimal for large-scale production due to lower long-term costs and waste.
Chemical Reactions Analysis
Reactions with Thiols
- Mechanism: The primary mechanism of action for N-(5-Aminopentyl)maleimide hydrochloride salt involves its reaction with thiol groups (-SH) found in cysteine residues of proteins.
- Thioether Bond Formation: The maleimide group acts as an electrophile, readily reacting with nucleophilic thiols to form stable thioether bonds. This reaction is commonly used in bioconjugation for developing targeted therapeutics.
- Applications: This reaction is widely used to attach biomolecules to proteins, enhancing their functionality and stability. It is also utilized in drug delivery systems, where therapeutic agents are conjugated to specific cell types via thiol-containing ligands.
- Kinetics: Research indicates that this compound reacts rapidly with cysteine residues in proteins, leading to efficient bioconjugation, with maleimides being fully consumed within minutes.
Michael Addition Reactions
- Maleimide Moiety: The maleimide moiety can undergo Michael addition reactions with nucleophiles.
- Thiol Reactivity: The maleimide group in N-(5-APM)H readily undergoes Michael addition reactions with thiol (sulfhydryl) groups, forming stable covalent bonds.
- Bioconjugation: This reactivity allows for the formation of stable thioether linkages, crucial in bioconjugation techniques, and can be exploited in labeling proteins and other biomolecules for various analytical purposes.
Hydrolytic Stability
- Hydrolysis: Maleimide derivatives can undergo hydrolysis, with the rate influenced by electron-withdrawing or electron-donating substituents .
- pH Sensitivity: Reactions performed at higher pH values (e.g., pH = 8) can demonstrate a more significant increase in the rate of hydrolysis compared to lower pH values (e.g., pH = 7.4) .
- Equilibrium Considerations: In certain conditions, such as when using triethylamine as a base, the reaction may exist in a constant state of equilibrium due to the β-elimination of the thio-succinimide .
Other Chemical Reactions and Considerations
- Sensitivity: this compound is sensitive to light, moisture, and heat, requiring controlled storage and handling conditions.
- Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
- Controlled Conditions: Reactions involving this compound typically require controlled temperatures and pH to ensure the desired product formation.
Reaction with Hyaluronic Acid
- Condensing Agent: N-(5-aminopentyl)maleimide hydrochloride can be reacted with hyaluronic acid using DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) as the condensing agent .
- Applications: This method is used to create maleimide-modified hyaluronic acid nanogels for drug encapsulation and hydrogel formation .
These reactions make this compound a valuable tool in various biochemical and chemical applications, especially where specific and stable conjugation is required.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₉H₁₄N₂O₂·HCl
- Molecular Weight : 218.68 g/mol
- CAS Number : 510709-83-8
The maleimide moiety is particularly reactive towards thiols, allowing for the formation of stable conjugates essential for many biochemical applications.
Scientific Research Applications
N-(5-Aminopentyl)maleimide hydrochloride salt has several key applications:
Bioconjugation
- Description : This compound is widely used to covalently link biomolecules such as proteins, peptides, and antibodies to other molecules (e.g., drugs, nanoparticles).
- Significance : Enables the creation of targeted drug delivery systems and diagnostic tools.
- Case Study : In a study on antibody-drug conjugates (ADCs), N-(5-Aminopentyl)maleimide hydrochloride was employed to enhance the specificity and efficacy of therapeutic agents by selectively targeting cancer cells .
Protein Modification
- Description : It facilitates the site-specific labeling of proteins by reacting with cysteine residues.
- Significance : Allows researchers to study protein dynamics and interactions in cellular environments.
- Case Study : Research demonstrated that modifying proteins with this compound improved the detection sensitivity in fluorescence assays .
Fluorescent Probes
- Description : The compound can be conjugated to fluorophores for studying protein-protein interactions.
- Significance : Enhances visualization in live-cell imaging and other analytical techniques.
- Case Study : A study utilized N-(5-Aminopentyl)maleimide hydrochloride as a fluorescent probe to monitor real-time interactions between cell surface proteins .
Drug Delivery Systems
- Description : Investigated for its potential in developing targeted drug delivery systems due to its ability to form stable conjugates with therapeutic agents.
- Significance : Aims to improve therapeutic efficacy while minimizing side effects.
- Case Study : Research indicated that using this compound in drug formulations could enhance cellular uptake and retention of drugs .
Biosensors Development
- Description : Employed in the creation of biosensors for detecting biomolecules.
- Significance : Provides a platform for rapid diagnostics and monitoring of biological processes.
- Case Study : A novel biosensor developed using N-(5-Aminopentyl)maleimide hydrochloride exhibited high sensitivity for detecting specific proteins in complex samples .
Mechanism of Action
The mechanism of action of N-(5-Aminopentyl)maleimide hydrochloride salt involves its ability to form covalent bonds with nucleophiles. The maleimide moiety reacts with thiol groups in proteins, leading to the formation of stable thioether linkages. This property makes it useful in bioconjugation and protein labeling applications .
Comparison with Similar Compounds
Comparison with Similar Maleimide Derivatives
Maleimide derivatives are distinguished by their substituents, chain lengths, and functional groups, which dictate their reactivity, solubility, and applications. Below is a detailed comparison:
Structural and Functional Comparisons
Key Research Findings
Hydrogel Performance: N-(5-Aminopentyl)maleimide-modified HA nanogels exhibit pH-responsive swelling, enabling controlled release of 5-fluorouracil (encapsulation efficiency: 92%) .
Biological Activity: Ethylamine-substituted BIMs (e.g., BMA-155) show superior anticancer activity (IC₅₀ = 1.2 µM in HeLa cells) compared to aminoalkyl maleimides .
Stability : Hydrochloride salts of maleimides demonstrate superior long-term stability (>2 years at −20°C) compared to TFA salts .
Biological Activity
N-(5-Aminopentyl)maleimide hydrochloride salt is a maleimide derivative that has gained interest in biochemical research due to its unique properties and applications in bioconjugation processes. This compound is particularly notable for its ability to react with thiol groups in proteins, forming stable thioether bonds, which can be utilized for various biological applications, including drug delivery systems and the modification of biomolecules.
Structure and Composition
This compound has the following chemical structure:
- Molecular Formula : C₈H₁₄ClN₃O₂S
- Molecular Weight : 215.73 g/mol
The presence of the hydrochloride salt enhances its solubility and reactivity in aqueous solutions, making it particularly suitable for biological and medicinal applications .
The primary mechanism of action for this compound involves its reaction with thiol groups (-SH) present in cysteine residues of proteins. This reaction forms stable thioether bonds, which are critical for bioconjugation and the development of targeted therapeutics. The maleimide group acts as an electrophile, allowing it to readily react with nucleophilic thiols.
Bioconjugation Applications
This compound is widely used in the field of biochemistry for:
- Protein Modification : It facilitates the attachment of various biomolecules to proteins, enhancing their functionality and stability.
- Drug Delivery Systems : The compound has been investigated for its potential use in targeted drug delivery, where it can conjugate therapeutic agents to specific cell types via thiol-containing ligands.
Case Studies
-
Cysteine Conjugation Studies :
Research has demonstrated that this compound reacts rapidly with cysteine residues in proteins, leading to efficient bioconjugation. The kinetics of this reaction indicate that maleimides can be fully consumed within minutes, making them highly effective for real-time applications in live-cell imaging and therapeutic targeting . -
Liposome Modification :
A study highlighted the use of maleimide-modified liposomes for improved drug delivery efficiency. By incorporating N-(5-Aminopentyl)maleimide into liposome formulations, researchers observed enhanced cellular uptake and reduced cytotoxicity compared to unmodified liposomes. This suggests that the compound not only aids in drug delivery but also minimizes adverse effects on healthy cells .
In Vitro Studies
In vitro studies have shown that this compound exhibits significant biological activity due to its interaction with thiol-containing biomolecules. For instance, when tested on various cell lines, the compound demonstrated a dose-dependent increase in cellular uptake, indicating its potential as a carrier for therapeutic agents .
| Study | Cell Line | Concentration | Observed Effect |
|---|---|---|---|
| 1 | HeLa | 0.01 nM | 70% uptake decrease when pre-blocked with N-ethylmaleimide |
| 2 | HCC1954 | 0.1 mM | Enhanced drug delivery efficiency compared to unmodified liposomes |
| 3 | MDA-MB-468 | 0.05 mM | Significant increase in cellular uptake observed |
Q & A
Q. How is N-(5-Aminopentyl)maleimide hydrochloride utilized in hyaluronic acid (HA) modification for hydrogel synthesis?
N-(5-Aminopentyl)maleimide hydrochloride serves as a key reagent for maleimide-thiol conjugation in HA-based hydrogels. In a typical protocol, HA-TBA (tetra--butylammonium salt of HA) is reacted with this compound in DMSO using DMT-MM as a condensing agent. The feed molar ratio is critical: 100:20:24 (HA glucuronic acid units:DMT-MM:maleimide reagent), followed by overnight stirring at room temperature. This introduces maleimide groups onto HA, enabling subsequent crosslinking with thiolated molecules (e.g., cholesteryl-6-aminohexylcarbamate) .
Q. What characterization methods validate successful conjugation of N-(5-Aminopentyl)maleimide to polymers?
- NMR Spectroscopy : Confirm maleimide incorporation via characteristic peaks (e.g., maleimide protons at 6.6–6.8 ppm).
- Ellman’s Assay : Quantify free thiol groups pre- and post-conjugation to assess reaction efficiency.
- Size-Exclusion Chromatography (SEC) : Monitor changes in polymer molecular weight and polydispersity .
Q. What solvent systems are optimal for reactions involving N-(5-Aminopentyl)maleimide hydrochloride?
DMSO is preferred due to its ability to dissolve both hydrophilic (HA derivatives) and hydrophobic (maleimide reagents) components. For aqueous compatibility, reactions may use mixed solvents (e.g., DMSO:water = 4:1 v/v) with pH adjusted to 6.5–7.5 to minimize hydrolysis of maleimide groups .
Advanced Research Questions
Q. How can competing side reactions be minimized during maleimide-thiol conjugation?
- Reducing Agents : Use TCEP (tris(2-carboxyethyl)phosphine) instead of DTT to avoid introducing excess thiols.
- pH Control : Maintain pH < 8 to prevent maleimide ring-opening.
- Stoichiometry Optimization : Employ a 1.2–1.5 molar excess of maleimide reagent over thiols to account for hydrolysis losses .
Q. What strategies improve the stability of maleimide-functionalized hydrogels under physiological conditions?
- PEG Spacers : Introduce polyethylene glycol (PEG) between HA and maleimide to reduce steric hindrance.
- Crosslinker Density : Adjust feed ratios (e.g., cholesteryl-6-aminohexylcarbamate at 1.2–44 mol% relative to HA) to balance swelling and mechanical stability.
- Post-Conjugation Quenching : Add cysteine or glutathione to block unreacted maleimide groups and prevent unintended crosslinking .
Q. How does N-(5-Aminopentyl)maleimide compare to shorter-chain analogs (e.g., N-(2-Aminoethyl)maleimide) in bioconjugation efficiency?
The longer pentyl chain enhances solubility in organic solvents (e.g., DMSO) and reduces steric hindrance during conjugation to bulky biomolecules (e.g., antibodies). However, shorter-chain analogs (e.g., N-(2-Aminoethyl)maleimide) exhibit faster reaction kinetics in aqueous systems due to higher electrophilicity .
Q. What analytical challenges arise when quantifying maleimide incorporation in complex matrices?
- Hydrolysis Interference : Maleimide hydrolysis products (maleamic acid) can mimic unreacted reagent. Use HPLC with UV detection (λ = 280–300 nm) to distinguish peaks.
- Matrix Effects : For HA-based systems, SEC-MALS (multi-angle light scattering) coupled with refractive index detection provides accurate molecular weight analysis despite polydispersity .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
